molecular formula C11H12N2O B8292850 2-(1-methyl-1H-indol-7-yl)acetamide

2-(1-methyl-1H-indol-7-yl)acetamide

Cat. No.: B8292850
M. Wt: 188.23 g/mol
InChI Key: BJFJWVUXWTXMCH-UHFFFAOYSA-N
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Description

2-(1-Methyl-1H-indol-7-yl)acetamide is a synthetic indole derivative of significant interest in medicinal chemistry and drug discovery research. The indole nucleus is a privileged scaffold in pharmaceuticals, known for its presence in compounds with a broad spectrum of biological activities, including anti-inflammatory, anticancer, antimicrobial, and antioxidant properties . As a functionalized acetamide, this compound serves as a valuable building block for the design and synthesis of more complex molecules. Researchers utilize such derivatives as key intermediates to explore structure-activity relationships (SAR), particularly in developing novel therapeutic agents targeting various diseases . The specific substitution at the 7-position of the indole ring makes it a distinct chemical entity for investigating new chemical space in bioactivity screenings. This product is intended for research and development purposes in a controlled laboratory environment only. It is not intended for diagnostic or therapeutic use in humans or animals. Researchers should consult the safety data sheet (SDS) and handle all compounds appropriately using standard laboratory safety protocols.

Properties

Molecular Formula

C11H12N2O

Molecular Weight

188.23 g/mol

IUPAC Name

2-(1-methylindol-7-yl)acetamide

InChI

InChI=1S/C11H12N2O/c1-13-6-5-8-3-2-4-9(11(8)13)7-10(12)14/h2-6H,7H2,1H3,(H2,12,14)

InChI Key

BJFJWVUXWTXMCH-UHFFFAOYSA-N

Canonical SMILES

CN1C=CC2=C1C(=CC=C2)CC(=O)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-methyl-1H-indol-7-yl)acetamide can be achieved through several synthetic routes. One common method involves the reaction of 1-methylindole with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction typically takes place in an organic solvent like dichloromethane at room temperature. The resulting intermediate is then treated with ammonia or an amine to yield this compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-(1-methyl-1H-indol-7-yl)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Anticancer Applications

Mechanism of Action : The primary mechanism through which 2-(1-methyl-1H-indol-7-yl)acetamide exerts its anticancer effects is by inhibiting tubulin polymerization. This disruption leads to cell cycle arrest in the G2/M phase and induces apoptosis in cancer cells. Studies have demonstrated significant antiproliferative effects against various cancer cell lines, including:

Cell Line IC50 (μM)
HeLa0.52
MCF-70.34
HT-290.86

These findings suggest that the compound could serve as a lead candidate for developing new anticancer therapies targeting microtubules .

Case Studies : Research has shown that derivatives of this compound exhibit varying degrees of activity against cancer cells. For instance, one study synthesized a series of related compounds and evaluated their antiproliferative activities, confirming that some derivatives have enhanced potency against the same cancer cell lines mentioned above .

Neuroprotective Potential

Recent investigations have also highlighted the neuroprotective properties of indole derivatives, including this compound. The compound has been studied for its potential to act as multitarget-directed ligands (MTDLs) for treating neurodegenerative diseases like Alzheimer's disease. Its ability to inhibit cholinesterases and reduce amyloid-beta aggregation positions it as a candidate for further research in neuroprotection .

Other Therapeutic Applications

Beyond oncology and neuroprotection, this compound has potential applications in:

  • Antimicrobial Activity : Some studies have explored the antimicrobial properties of indole derivatives, suggesting that modifications to the indole structure can enhance efficacy against various pathogens .
  • Antimalarial Activity : Compounds structurally related to this compound have been evaluated for their antiplasmodial activity against Plasmodium falciparum, demonstrating moderate effectiveness .

Mechanism of Action

The mechanism of action of 2-(1-methyl-1H-indol-7-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. Additionally, it can interact with microbial cell membranes, disrupting their integrity and exhibiting antimicrobial properties .

Comparison with Similar Compounds

Key Differences in Bioactivity

  • Antioxidant Activity: Derivatives like 2-(3-(Hydroxyimino)methyl)-1H-indol-1-yl)acetamide exhibit significant antioxidant properties, with IC₅₀ values comparable to ascorbic acid in DPPH assays .
  • Cytotoxicity : N-(2-(1H-Indol-3-yl)-2-oxoethyl)-acetamide and related analogs demonstrate moderate to potent cytotoxicity against cancer cell lines, likely due to indole’s planar structure intercalating with DNA .

Physicochemical Properties

  • Spectral Data : The ¹H-NMR of 2-(1H-indol-1-yl)acetic acid (a precursor) shows characteristic peaks at δ 4.79 (s, 2H, CH₂), δ 7.65–7.62 (d, J = 7.5 Hz, aromatic protons), and δ 6.56 (s, indole C3 proton) . Similar shifts are expected for 2-(1-methyl-1H-indol-7-yl)acetamide.
  • Solubility : Indole acetamides generally exhibit moderate solubility in polar aprotic solvents (e.g., DMF, DMSO) due to hydrogen bonding from the amide group .

Q & A

Q. What are the established synthetic routes for 2-(1-methyl-1H-indol-7-yl)acetamide, and how are reaction conditions optimized?

  • Methodological Answer : The synthesis typically involves acetylation of 1-methyl-1H-indole derivatives using acetic anhydride in the presence of a base catalyst (e.g., pyridine) under reflux conditions. Key steps include:

Indole Core Preparation : Starting from 1-methylindole, introduce the acetamide group at the 7th position via nucleophilic substitution or direct acylation.

Acetylation : Use acetic anhydride or acetyl chloride with a catalyst to ensure regioselectivity. Optimization involves adjusting temperature (70–100°C), solvent (e.g., DCM, THF), and stoichiometry of reagents to maximize yield .

Purification : Column chromatography or recrystallization from ethanol/water mixtures is employed to isolate the pure compound.

Q. How can researchers confirm the structural identity of this compound experimentally?

  • Methodological Answer : Structural confirmation requires a combination of techniques:
  • NMR Spectroscopy : 1H^1H and 13C^{13}C NMR to verify methyl, indole, and acetamide groups (e.g., methyl singlet at δ 3.7 ppm, indole protons at δ 7.0–8.0 ppm) .
  • IR Spectroscopy : Peaks at ~1650 cm1^{-1} (amide C=O stretch) and ~3300 cm1^{-1} (N-H stretch) confirm the acetamide moiety .
  • X-ray Crystallography : Use SHELXL for refinement of single-crystal data to resolve bond lengths and angles, ensuring spatial arrangement matches theoretical models .

Q. What safety protocols are critical when handling this compound in the laboratory?

  • Methodological Answer :
  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact.
  • Ventilation : Use fume hoods during synthesis to prevent inhalation of vapors.
  • First Aid : For skin contact, wash with soap/water; for eye exposure, rinse for 15 minutes and seek medical attention .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data for this compound across studies?

  • Methodological Answer : Discrepancies may arise from variations in assay conditions or impurity profiles. Mitigation strategies include:

Purity Validation : Use HPLC-MS to confirm compound purity (>95%) and rule out byproducts.

Standardized Assays : Replicate studies under controlled conditions (e.g., cell line specificity, serum concentration, incubation time).

Meta-Analysis : Compare data with structurally similar indole derivatives (e.g., 2-(6-methoxyindol-3-yl)acetamide) to identify structure-activity trends .

Q. What experimental approaches are used to investigate the molecular targets of this compound?

  • Methodological Answer :
  • In Vitro Binding Assays : Radioligand competition assays (e.g., 3H^3H-labeled ligands) to assess affinity for receptors like serotonin or kinase targets.
  • Computational Docking : Molecular docking with software like AutoDock Vina to predict interactions with proteins (e.g., COX-2, EGFR).
  • Pathway Analysis : RNA-seq or proteomics to identify differentially expressed genes/proteins post-treatment .

Q. How can researchers optimize the synthesis of this compound for high-throughput applications?

  • Methodological Answer :
  • Flow Chemistry : Implement continuous-flow reactors to enhance reproducibility and scalability.
  • Catalyst Screening : Test Lewis acids (e.g., ZnCl2_2) or organocatalysts to reduce reaction time.
  • Process Analytical Technology (PAT) : Use in-line FTIR or Raman spectroscopy for real-time monitoring of reaction progress .

Q. What strategies are effective in analyzing oxidative degradation products of this compound?

  • Methodological Answer :
  • Forced Degradation Studies : Expose the compound to H2_2O2_2 or UV light and analyze via LC-MS/MS to identify degradation pathways.
  • Stability-Indicating Methods : Develop HPLC methods with photodiode array detection to quantify parent compound and degradants.
  • Isolation and Characterization : Use preparative TLC or HPLC to isolate degradants, followed by NMR and HRMS for structural elucidation .

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